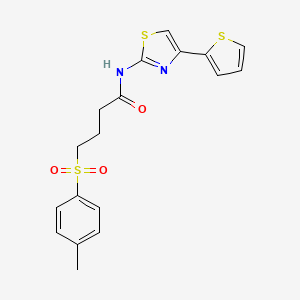
N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(thiophen-2-yl)thiazol-2-yl)-acetamide” is a chemical compound with the linear formula C9H8N2OS2. It has a molecular weight of 224.305 and its CAS Number is 34800-25-4 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Again, while specific information on “N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide” is not available, related compounds such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Scientific Research Applications
Mechanochemistry in Drug Synthesis
Mechanochemistry has been employed to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs, through base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates. This process yields these compounds in good to excellent isolated yields, showcasing the utility of mechanochemistry in drug synthesis and possibly hinting at similar synthetic applications for N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide (Tan, Štrukil, Mottillo, & Friščić, 2014).
Organic Field-Effect Transistors (OFETs)
Thiazole oligomers, including those with thiophenyl groups, have been developed as n-type semiconductors for OFETs, showing high electron mobilities. This research demonstrates the potential of thiazole and thiophenyl compounds in electronic applications, suggesting a possible area of interest for this compound in the development of electronic materials (Ando et al., 2005).
Fluorescence Signaling for Thiophenol Detection
Thiophenols, which share structural motifs with the compound , are detected using fluorescence signaling probes. A derivative of 2-(2-aminophenyl)benzothiazole exhibited pronounced fluorescence signaling behavior towards thiophenol, suggesting the compound's relevance in developing sensitive and selective detection methods for thiophenols in environmental samples (Choi et al., 2017).
Corrosion Inhibition
Thiazoles have been studied for their application in corrosion inhibition, particularly for copper surfaces in acidic solutions. This application indicates the potential utility of related compounds in protecting metals from corrosion, possibly extending to this compound (Farahati et al., 2019).
Organic Photovoltaics and Electronic Materials
Thiazole and thiophene derivatives have been explored for their applications in organic photovoltaics and electronic materials, demonstrating their utility in constructing bulk heterojunction solar cells with high efficiency. This suggests a potential application area for this compound in the field of renewable energy and electronic devices (Zhou et al., 2010).
Safety and Hazards
Future Directions
There is ongoing research into the pharmacological activities of newly synthesized compounds related to “N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide”. These compounds are being evaluated for their antimicrobial and anticancer activities . The results of these studies could potentially lead to the development of new antimicrobial and anticancer drugs .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13-6-8-14(9-7-13)26(22,23)11-3-5-17(21)20-18-19-15(12-25-18)16-4-2-10-24-16/h2,4,6-10,12H,3,5,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDQORCTOZKJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

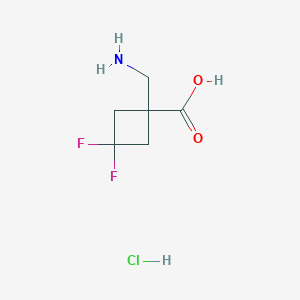
![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)


![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)
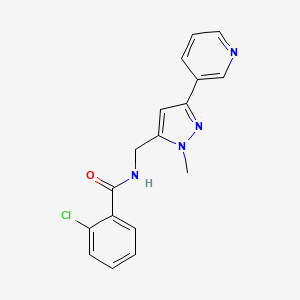
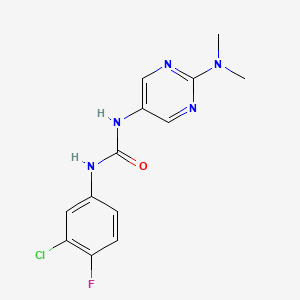

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)
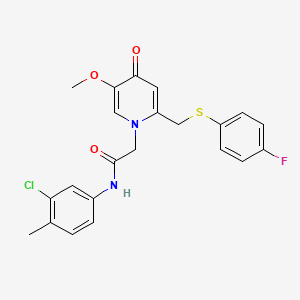

![6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2970282.png)